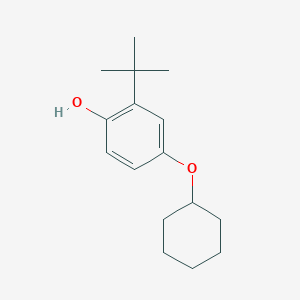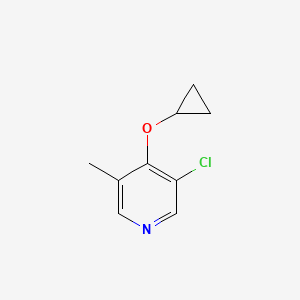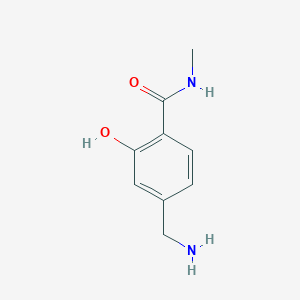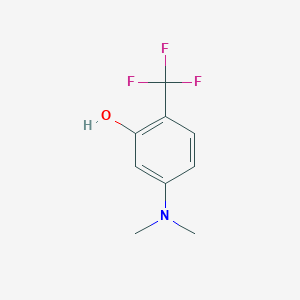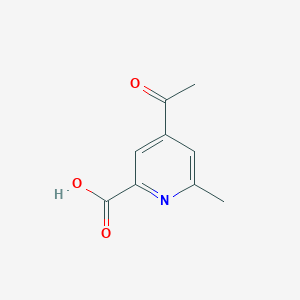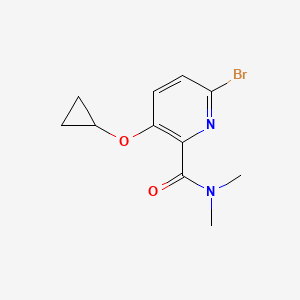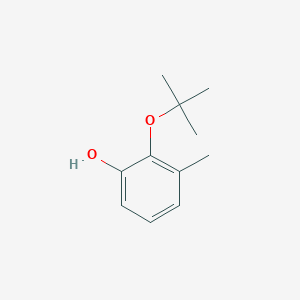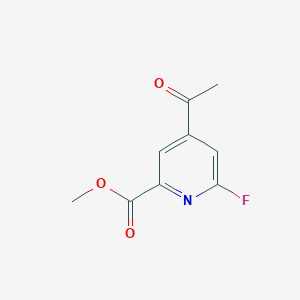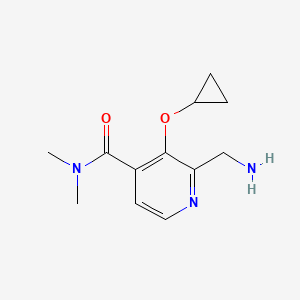
2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Cyclopropyl bromide, potassium carbonate
Conditions: Reflux in an organic solvent such as dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves a multi-step process. One common method starts with the preparation of the isonicotinamide core, followed by the introduction of the aminomethyl group and the cyclopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Isonicotinamide Core
Reagents: Isonicotinic acid, thionyl chloride, dimethylamine
Conditions: Reflux in anhydrous conditions
化学反応の分析
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)phenol
- Aminomethyl propanol
- 2-(Aminomethyl)pyridine
Uniqueness
2-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such features are advantageous.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-(aminomethyl)-3-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)9-5-6-14-10(7-13)11(9)17-8-3-4-8/h5-6,8H,3-4,7,13H2,1-2H3 |
InChIキー |
IBBWZUCOXDPRKN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)CN)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


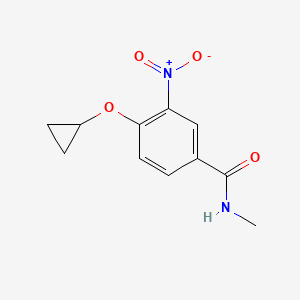

![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)

